(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction using 2-chlorophenylmethanol.
Formation of the ethoxyphenyl group: This can be done through an etherification reaction.
Final assembly: The final step involves the condensation of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its interactions with various biological targets can be investigated to develop new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: These compounds share the core structure and may have similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often exhibit similar chemical reactivity and biological properties.
Ethoxyphenyl derivatives: These compounds may have similar applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23ClN4O3S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
(6Z)-6-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23ClN4O3S/c1-4-31-20-12-15(9-10-19(20)32-13-16-7-5-6-8-18(16)25)11-17-21(26)29-24(27-22(17)30)33-23(28-29)14(2)3/h5-12,14,26H,4,13H2,1-3H3/b17-11-,26-21? |
InChI Key |
TYWIKXKKBAVMHV-XSBGCYDXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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